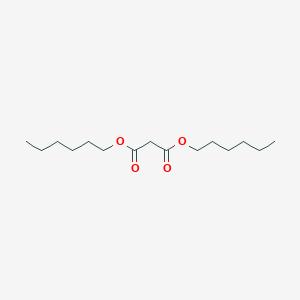

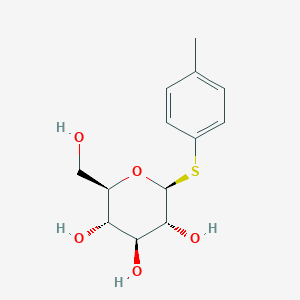

4-Methylphenyl 1-thio-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methylphenyl 1-thio-β-D-glucopyranoside-related compounds involves key glycosyl donors for achieving stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides, utilizing compounds such as methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside) (Jain & Matta, 1992). This approach is pivotal for generating specific glycosidic linkages with desired stereochemistry.

Molecular Structure Analysis

The molecular structure of related glucopyranosides, such as methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, has been elucidated through crystallography, demonstrating the compounds' conformation and spatial arrangement (Mackie et al., 2002). These studies are crucial for understanding the molecular interactions and properties of the glucopyranoside derivatives.

Chemical Reactions and Properties

Chemical reactions involving 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives can lead to the functionalization of surfaces, as seen in the electrochemical immobilization of 4-aminophenyl-β-D-glucopyranoside on carbon surfaces (Peigneguy et al., 2018). Such modifications enhance surface properties, like wetting, and enable controlled release mechanisms, showcasing the compound's chemical versatility.

Physical Properties Analysis

The physical properties of glucopyranoside compounds are closely linked to their molecular structure, with crystallographic studies providing insights into their solid-state characteristics, such as crystal packing, conformation, and intermolecular interactions (Mackie et al., 2002). Understanding these properties is essential for applications in material science and biochemistry.

Chemical Properties Analysis

The chemical properties of 4-Methylphenyl 1-thio-β-D-glucopyranoside derivatives are explored through their reactivity and the formation of various glycosidic linkages. The capacity to undergo reactions with specific reagents and under certain conditions reveals the functional groups' reactivity and the compound's potential for synthesis and application in different chemical contexts (Jain & Matta, 1992).

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties :

- Kováč and Lerner (1988) outlined a systematic chemical synthesis method for glycosides related to 4-Methylphenyl 1-thio-beta-D-glucopyranoside. They detailed the synthesis of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds, providing insights into the chemical properties and potential applications of these substances in scientific research (Kováč & Lerner, 1988).

- In 1992, Orgeret et al. synthesized 4-Thiocellooligosaccharides, using 4-Methylphenyl 1-thio-beta-D-glucopyranoside analogs, demonstrating their use as ligands for affinity chromatography (Orgeret et al., 1992).

Biochemical and Pharmacological Applications :

- Lee et al. (2002) explored the inhibitory effects of glycosides, including compounds structurally similar to 4-Methylphenyl 1-thio-beta-D-glucopyranoside, on vascular contraction. This study highlights the potential of such compounds in cardiovascular research (Lee et al., 2002).

- Reed and Goodman (1981) discussed the synthesis of thiolactose, a compound related to 4-Methylphenyl 1-thio-beta-D-glucopyranoside. Their research contributes to our understanding of enzyme inducers and the potential medical applications of these compounds (Reed & Goodman, 1981).

Material Science and Surface Chemistry :

- Peigneguy et al. (2018) conducted a study on carbohydrate-functionalized carbon surfaces using compounds akin to 4-Methylphenyl 1-thio-beta-D-glucopyranoside. This research opens doors to novel applications in material science and surface chemistry (Peigneguy et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 4-Methylphenyl 1-thio-beta-D-glucopyranoside are currently unknown. This compound belongs to the class of organic compounds known as monosaccharides .

Mode of Action

It is known that phenyl 1-thio-glycosides, a related class of compounds, have been used extensively for the synthesis of complex oligosaccharides . They have also been used as specific inhibitors of human galectins .

Biochemical Pathways

It is known that monosaccharides, the class of compounds to which this molecule belongs, play crucial roles in various biological processes, including energy metabolism, cell signaling, and the synthesis of biomolecules .

Pharmacokinetics

It is known that this compound is soluble in dmf, dmso, h2o, and meoh , which suggests that it may have good bioavailability.

Result of Action

It is known that monosaccharides, the class of compounds to which this molecule belongs, can have various effects on cells, including providing energy, serving as signaling molecules, and contributing to the structure of other molecules .

Action Environment

It is known that this compound should be stored at 0 to 8 °c , suggesting that temperature may affect its stability.

Propiedades

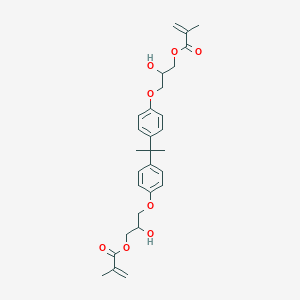

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCLIQLFPVKINX-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564228 |

Source

|

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

CAS RN |

1152-39-2 |

Source

|

| Record name | 4-Methylphenyl 1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)